"Methyl (5-aminopyridin-2-yl)carbamate" fundamental properties
"Methyl (5-aminopyridin-2-yl)carbamate" fundamental properties
An In-depth Technical Guide to the Fundamental Properties of Methyl (5-aminopyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the fundamental properties, synthesis, reactivity, and potential applications of Methyl (5-aminopyridin-2-yl)carbamate. This molecule is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. It incorporates two key pharmacophoric elements: the aminopyridine scaffold, prevalent in a wide array of biologically active agents, and the carbamate functional group, a versatile moiety used as a stable peptide bond isostere and in prodrug design.[1][2] This document synthesizes structural data, predicted spectral characteristics, logical synthetic strategies, and critical handling information to serve as an essential resource for scientists working with this or structurally related chemical entities.
Introduction: The Strategic Value of the Aminopyridine-Carbamate Scaffold
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular scaffolds is a cornerstone of lead generation and optimization. Methyl (5-aminopyridin-2-yl)carbamate emerges as a molecule of interest precisely because it marries the proven utility of the aminopyridine core with the chemical versatility of the carbamate linker.
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The Aminopyridine Moiety: The pyridine ring is a privileged heterocycle in medicinal chemistry, and its amino-substituted derivatives are integral to numerous therapeutic agents, particularly in oncology and immunology. This is due to their ability to form key hydrogen bond interactions with protein targets such as kinases.
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The Carbamate Functional Group: Organic carbamates are recognized for their exceptional chemical and metabolic stability compared to esters, making them valuable as linkers and peptide bond surrogates in drug design.[1] Their conformational properties and hydrogen bonding capabilities allow them to effectively mimic peptide structures while resisting enzymatic degradation.[1] Furthermore, the carbamate group is a cornerstone of prodrug strategies, designed for controlled release of an active amine or alcohol.[1]
This guide provides a detailed examination of the core properties of Methyl (5-aminopyridin-2-yl)carbamate, offering field-proven insights into its handling, synthesis, and strategic application in research and development programs.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in any research context.
Molecular Identification
| Property | Value | Source |
| IUPAC Name | methyl (5-aminopyridin-2-yl)carbamate | - |
| CAS Number | Not explicitly listed in provided sources. | [3] |
| Molecular Formula | C₇H₉N₃O₂ | - |
| Molecular Weight | 167.17 g/mol | - |
Structural Analysis
The structure of Methyl (5-aminopyridin-2-yl)carbamate features a pyridine ring substituted at the 2-position with a methyl carbamate group and at the 5-position with a primary amino group. This arrangement results in a molecule with distinct regions of nucleophilicity, hydrogen bonding potential, and aromatic character.
Key Structural Features:
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Pyridine Ring: A heteroaromatic system that influences the basicity and reactivity of the attached functional groups.
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5-Amino Group: A primary aromatic amine that serves as a potent nucleophile and hydrogen bond donor.
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2-Carbamate Group: A stable amide-ester hybrid that acts as a hydrogen bond donor (N-H) and acceptor (C=O). The carbamate functionality also serves to protect the 2-amino position or modulate the molecule's electronic properties.
Spectral Data Analysis: An Interpretive Guide
¹H NMR Spectroscopy (Predicted)
| Proton Environment | Predicted δ (ppm) | Rationale & Notes |
| Pyridine H (C6-H) | 8.0 - 8.2 | Aromatic proton ortho to the ring nitrogen and the carbamate group, expected to be deshielded. |
| Pyridine H (C4-H) | 7.3 - 7.5 | Aromatic proton meta to the ring nitrogen, influenced by both flanking substituents. |
| Pyridine H (C3-H) | 6.4 - 6.6 | Aromatic proton ortho to the electron-donating amino group, expected to be significantly shielded. |
| Amine NH₂ (C5-NH₂) | 4.5 - 5.5 | Broad singlet, chemical shift is solvent-dependent. |
| Carbamate NH | 8.5 - 9.5 | Broad singlet, typically downfield due to amide resonance and hydrogen bonding. |
| Methyl O-CH₃ | 3.6 - 3.8 | Singlet, characteristic region for methyl esters/carbamates.[4] |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode & Notes |
| N-H (Amine) | 3450 - 3300 | Two distinct bands (asymmetric & symmetric stretch) for primary amine.[5] |
| N-H (Carbamate) | 3350 - 3200 | Single, often broad band for the secondary amide N-H stretch.[5] |
| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretching. |
| C-H (Aliphatic) | 3000 - 2850 | Methyl group C-H stretching. |
| C=O (Carbamate) | 1725 - 1700 | Strong, sharp carbonyl stretch, characteristic of carbamates.[5] |
| C=C, C=N (Aromatic) | 1620 - 1550 | Pyridine ring stretching vibrations. |
| C-O (Ester) | 1300 - 1200 | Strong C-O stretching from the carbamate ester portion.[5] |
Synthesis and Reactivity
Proposed Synthetic Strategy
The synthesis of Methyl (5-aminopyridin-2-yl)carbamate can be logically approached from commercially available 2,5-diaminopyridine. The key challenge is the regioselective functionalization of the 2-amino group over the 5-amino group. The 2-amino group of a pyridine ring is generally more nucleophilic and readily acylated. This provides a clear synthetic pathway.
Protocol: Synthesis via Selective Carbamoylation
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Dissolution: Dissolve 2,5-diaminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution.
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Causality: The base is essential to neutralize the hydrochloric acid byproduct generated in the subsequent step, preventing protonation of the starting material and driving the reaction to completion.[3]
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.05 eq) dropwise while maintaining vigorous stirring.
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Causality: The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of methyl chloroformate.[3] Performing the reaction at a reduced temperature helps to control the exothermic reaction and enhance the selectivity for the more reactive 2-amino position.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup & Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl (5-aminopyridin-2-yl)carbamate.
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Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in Section 3.0 (NMR, IR, MS).
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Chemical Reactivity and Stability
The molecule's bifunctional nature dictates its reactivity profile.
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5-Amino Group: This primary amine is the most prominent nucleophilic center, readily available for reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation. This position is the key handle for elaborating the molecular structure.
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Carbamate Group: Carbamates are generally stable but can undergo hydrolysis to the corresponding amine and carbon dioxide under strong acidic or basic conditions.[3][6] This reactivity can be exploited in prodrug design but also necessitates careful consideration during reaction planning and purification (e.g., avoiding strong acids or bases if the carbamate is to be retained).
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Stability and Storage: To prevent potential hydrolysis from atmospheric moisture, the compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[7]
Applications in Research and Drug Development
Methyl (5-aminopyridin-2-yl)carbamate is not typically an end-product but rather a strategic intermediate. Its value lies in its capacity for controlled, sequential functionalization.
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Synthetic Building Block: The primary utility of this compound is as a bifunctional building block. The carbamate group effectively serves as a protecting group for the 2-amino position, allowing for selective chemistry to be performed at the 5-amino position. Subsequently, the carbamate can be removed if desired to reveal the free 2-amino group for further modification.
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Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors. This compound provides a pre-functionalized core that can be elaborated at the 5-position to build out the rest of the inhibitor, targeting the solvent-exposed regions of the ATP-binding pocket.
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Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for screening against biological targets. The dual hydrogen bond donor/acceptor pattern and aromatic system provide multiple points of interaction.
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl (5-aminopyridin-2-yl)carbamate. Therefore, a conservative approach based on the known hazards of its constituent functional groups is mandatory.
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General Precautions: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area, preferably a chemical fume hood.[9]
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
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Known Hazards of Related Compounds:
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First Aid:
Conclusion
Methyl (5-aminopyridin-2-yl)carbamate is a strategically designed chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its fundamental properties are dictated by the interplay between the nucleophilic 5-amino group, the stable 2-carbamate moiety, and the underlying pyridine heterocycle. While direct experimental data is limited, a thorough understanding of its structure allows for robust predictions of its spectral characteristics, reactivity, and a logical approach to its synthesis. Proper handling, with an awareness of the hazards associated with its chemical class, is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
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Wikipedia. (n.d.). Methyl carbamate. Wikipedia. Retrieved from [Link]
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Tarzia, A., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 658-667. Retrieved from [Link]
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Taylor, A. M., et al. (2012). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 55(17), 7415-7420. Retrieved from [Link]
- MacMillan, J. H., & Udenfriend, S. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses.
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Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]
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